5-Bromo-2-(hexyloxy)benzaldehyde
Overview
Description
5-Bromo-2-(hexyloxy)benzaldehyde is an organic compound with the molecular formula C13H17BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and a hexyloxy group. This compound is used in various chemical syntheses and research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(hexyloxy)benzaldehyde typically involves the bromination of 2-(hexyloxy)benzaldehyde. This can be achieved through a two-step, one-pot reduction/cross-coupling procedure. The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with strong nucleophilic organometallic reagents .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up for industrial purposes, involving controlled bromination and subsequent purification processes .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(hexyloxy)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium-catalyzed cross-coupling with organometallic reagents.
Major Products
Substitution: Various substituted benzaldehydes.
Oxidation: 5-Bromo-2-(hexyloxy)benzoic acid.
Reduction: 5-Bromo-2-(hexyloxy)benzyl alcohol.
Cross-Coupling: A variety of alkyl and aryl substituted benzaldehydes.
Scientific Research Applications
5-Bromo-2-(hexyloxy)benzaldehyde is used in several scientific research applications:
Chemistry: As a building block in organic synthesis and for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Research into its potential pharmacological properties.
Industry: Used in the development of materials and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-2-(hexyloxy)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate due to the presence of the aldehyde group, which can undergo nucleophilic addition or substitution reactions. The bromine atom also makes it a good candidate for cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a hexyloxy group.
5-Bromo-2-hydroxybenzaldehyde: Contains a hydroxy group instead of a hexyloxy group.
Uniqueness
5-Bromo-2-(hexyloxy)benzaldehyde is unique due to the presence of the hexyloxy group, which imparts different physical and chemical properties compared to its analogs. This makes it suitable for specific synthetic applications where the hexyloxy group provides desired reactivity or solubility characteristics .
Biological Activity
5-Bromo-2-(hexyloxy)benzaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological properties, synthesis, and applications based on available literature.
Chemical Structure and Synthesis
This compound features a bromine atom and a hexyloxy group attached to a benzaldehyde moiety. The synthesis typically involves the bromination of 2-(hexyloxy)benzaldehyde, followed by purification processes such as recrystallization or chromatography to isolate the desired product.
Antimicrobial Properties
Several studies have evaluated the antimicrobial activity of similar compounds, indicating that derivatives of benzaldehyde can exhibit significant antibacterial effects. For example, compounds with halogen substitutions have shown enhanced activity against various bacterial strains. The specific activity of this compound against Gram-positive and Gram-negative bacteria is yet to be fully characterized, but it is hypothesized that the presence of the bromine atom may enhance its bioactivity due to increased lipophilicity and potential interactions with microbial membranes.
Antiproliferative Effects
Research indicates that benzaldehyde derivatives can possess antiproliferative properties against cancer cell lines. A study on related compounds demonstrated that structural modifications, such as alkoxy chain length and halogen substitution, significantly influenced their cytotoxicity. The mechanism often involves the induction of apoptosis in cancer cells, which could be a promising avenue for further research on this compound.
Case Studies
- Anticancer Activity : In vitro studies on related benzaldehyde derivatives have shown varying degrees of cytotoxicity against breast and lung cancer cell lines. For instance, compounds with longer alkoxy chains exhibited higher antiproliferative activity, suggesting that this compound may also demonstrate similar effects.
- Enzyme Inhibition : The inhibition of specific enzymes such as acetylcholinesterase (AChE) has been observed in some benzaldehyde derivatives. Given the structural similarities, it is plausible that this compound may also inhibit AChE, which could have implications for Alzheimer's disease treatment.
Table 1: Summary of Biological Activities of Benzaldehyde Derivatives
Properties
IUPAC Name |
5-bromo-2-hexoxybenzaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO2/c1-2-3-4-5-8-16-13-7-6-12(14)9-11(13)10-15/h6-7,9-10H,2-5,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFRPZMGIOXUSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)Br)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393602 | |
Record name | Benzaldehyde, 5-bromo-2-(hexyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610322-33-3 | |
Record name | Benzaldehyde, 5-bromo-2-(hexyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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